5-Ethynyl-2-methyl-1,3-oxazole
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Overview
Description
5-Ethynyl-2-methyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with an ethynyl group at the 5-position and a methyl group at the 2-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methyl-2-propyn-1-ol with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 5-ethyl-2-methyl-1,3-oxazole.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group, forming various substituted oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Amines, thiols, appropriate solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: 5-Ethyl-2-methyl-1,3-oxazole.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
2-Methyl-1,3-oxazole: Lacks the ethynyl group, resulting in different reactivity and biological activity.
5-Ethyl-2-methyl-1,3-oxazole: Similar structure but with an ethyl group instead of an ethynyl group, leading to different chemical properties.
2,5-Dimethyl-1,3-oxazole: Both positions 2 and 5 are substituted with methyl groups, altering its chemical behavior.
Uniqueness: 5-Ethynyl-2-methyl-1,3-oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
5-ethynyl-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-7-5(2)8-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOXRRPHKYLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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